(Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 2-{[1,1'-BIPHENYL]-4-YL}ACETATE
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Overview
Description
(Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 2-{[1,1’-BIPHENYL]-4-YL}ACETATE is a complex organic compound that features a pyridine ring and a biphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 2-{[1,1’-BIPHENYL]-4-YL}ACETATE typically involves the reaction of 2,6-diaminopyridine with a biphenyl derivative under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 2-{[1,1’-BIPHENYL]-4-YL}ACETATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions for these reactions, such as temperature, pressure, and solvent choice, are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Chemistry
In chemistry, (Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 2-{[1,1’-BIPHENYL]-4-YL}ACETATE is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in various chemical reactions .
Biology
In biological research, this compound is investigated for its potential interactions with biomolecules such as DNA and proteins. Studies have shown that it can bind to DNA and exhibit biological activity, making it a candidate for further exploration in drug development .
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its ability to interact with biological targets suggests that it may have applications in the treatment of certain diseases .
Industry
In the industrial sector, (Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 2-{[1,1’-BIPHENYL]-4-YL}ACETATE is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for various industrial processes .
Mechanism of Action
The mechanism of action of (Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 2-{[1,1’-BIPHENYL]-4-YL}ACETATE involves its interaction with specific molecular targets. The compound can bind to DNA and proteins, affecting their function and activity. This interaction can lead to changes in cellular processes and pathways, which may explain its biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine derivatives and biphenyl-containing molecules. Examples include:
- (Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 2,6-DIMETHOXYBENZOATE
- {[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO}UREA
Uniqueness
What sets (Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 2-{[1,1’-BIPHENYL]-4-YL}ACETATE apart is its unique combination of a pyridine ring and a biphenyl group.
Properties
IUPAC Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(4-phenylphenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c21-20(18-10-12-22-13-11-18)23-25-19(24)14-15-6-8-17(9-7-15)16-4-2-1-3-5-16/h1-13H,14H2,(H2,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKFUFAUXKJWDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)ON=C(C3=CC=NC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)O/N=C(/C3=CC=NC=C3)\N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24810913 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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